Cas no 1164466-58-3 ((2E)-3-(5-chlorothiophen-2-yl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile)
![(2E)-3-(5-chlorothiophen-2-yl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile structure](https://it.kuujia.com/scimg/cas/1164466-58-3x500.png)
1164466-58-3 structure
Nome del prodotto:(2E)-3-(5-chlorothiophen-2-yl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile
(2E)-3-(5-chlorothiophen-2-yl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1164466-58-3
- (E)-3-(5-chlorothiophen-2-yl)-2-(4-phenylpiperazine-1-carbonyl)prop-2-enenitrile
- SMR000220637
- (2E)-3-(5-chlorothiophen-2-yl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile
- (E)-3-(5-Chloro-thiophen-2-yl)-2-(4-phenyl-piperazine-1-carbonyl)-acrylonitrile
- CHEMBL1498661
- AKOS000330671
- HMS2571P24
- EN300-18223148
- MLS000331643
- 3-(5-chlorothiophen-2-yl)-2-(4-phenylpiperazine-1-carbonyl)prop-2-enenitrile
- Z57056253
-
- Inchi: 1S/C18H16ClN3OS/c19-17-7-6-16(24-17)12-14(13-20)18(23)22-10-8-21(9-11-22)15-4-2-1-3-5-15/h1-7,12H,8-11H2/b14-12+
- Chiave InChI: SVEUVWYUJDLSIZ-WYMLVPIESA-N
- Sorrisi: ClC1=CC=C(/C=C(\C#N)/C(N2CCN(C3C=CC=CC=3)CC2)=O)S1
Proprietà calcolate
- Massa esatta: 357.0702610g/mol
- Massa monoisotopica: 357.0702610g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 3
- Complessità: 530
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 4
- Superficie polare topologica: 75.6Ų
(2E)-3-(5-chlorothiophen-2-yl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18223148-0.05g |
1164466-58-3 | 90% | 0.05g |
$246.0 | 2023-09-19 |
(2E)-3-(5-chlorothiophen-2-yl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile Letteratura correlata
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
1164466-58-3 ((2E)-3-(5-chlorothiophen-2-yl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile) Prodotti correlati
- 2639389-61-8(rac-(3R,5R)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid)
- 2229236-79-5(3-(4-cyanothiophen-2-yl)-2,2-dimethylpropanoic acid)
- 2411247-64-6(N-(5,5-difluoro-6-oxopiperidin-2-yl)methylbut-2-ynamide)
- 922027-11-0(N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-2-(4-methoxyphenoxy)acetamide)
- 1351581-75-3(4-benzyl-5-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}morpholine-3-carboxamide)
- 92203-68-4(1-(4-methyl-3-nitrophenyl)methanamine hydrochloride)
- 670272-59-0(4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzene-1-sulfonamide)
- 2138419-69-7(4-(Fluorosulfonyl)-5-methylthiophene-2-carboxylic acid)
- 2228158-90-3(4-fluoro-2-2-(1-hydroxycyclopropyl)ethylphenol)
- 1058394-26-5(N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-4-(trifluoromethyl)benzamide)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
